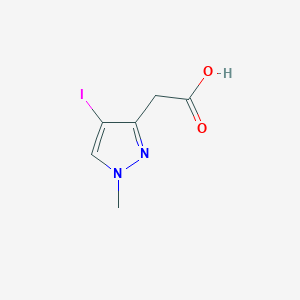
Agn-PC-0lng8C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agn-PC-0lng8C is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound is synthesized through a specific method and has shown promising results in scientific research applications. In
Mécanisme D'action
The mechanism of action of Agn-PC-0lng8C is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in inflammation and cancer growth. It may also work by modulating the immune system.
Biochemical and Physiological Effects:
Agn-PC-0lng8C has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, reduce oxidative stress, and modulate the immune system. It has also been found to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Agn-PC-0lng8C in lab experiments is that it is a novel compound that has not been extensively studied. This means that there is potential for new discoveries and insights into its mechanism of action and therapeutic potential. However, a limitation is that it is a relatively complex compound to synthesize, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on Agn-PC-0lng8C. One direction is to further explore its potential as an anti-inflammatory agent and its mechanism of action in this regard. Another direction is to investigate its potential as an anti-cancer agent and its efficacy in different types of cancer. Additionally, further research is needed to understand the safety and toxicity profile of Agn-PC-0lng8C.
Méthodes De Synthèse
Agn-PC-0lng8C is synthesized through a specific method that involves the reaction of two compounds. The first compound is Agnuside, which is extracted from the plant Vitex agnus-castus. The second compound is PC-0lng8C, which is a synthetic compound. The reaction between these two compounds results in the formation of Agn-PC-0lng8C.
Applications De Recherche Scientifique
Agn-PC-0lng8C has shown promising results in scientific research applications. It has been studied for its potential as an anti-inflammatory agent, anti-cancer agent, and anti-viral agent. In one study, Agn-PC-0lng8C was found to inhibit the growth of cancer cells in vitro. In another study, it was found to have anti-inflammatory effects in animal models.
Propriétés
IUPAC Name |
(26,27-dibenzoyloxy-5,11,17,23-tetratert-butyl-28-hydroxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9(27),10,12,15(26),16,18,21,23-dodecaenyl) benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H68O7/c1-62(2,3)51-32-43-28-45-34-52(63(4,5)6)36-47(56(45)70-59(67)40-22-16-13-17-23-40)30-49-38-54(65(10,11)12)39-50(58(49)72-61(69)42-26-20-15-21-27-42)31-48-37-53(64(7,8)9)35-46(29-44(33-51)55(43)66)57(48)71-60(68)41-24-18-14-19-25-41/h13-27,32-39,66H,28-31H2,1-12H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZNYSJLIGBKFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OC(=O)C4=CC=CC=C4)CC5=CC(=CC(=C5OC(=O)C6=CC=CC=C6)CC7=C(C(=CC(=C7)C(C)(C)C)C2)O)C(C)(C)C)C(C)(C)C)OC(=O)C8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H68O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408779 |
Source


|
| Record name | AGN-PC-0LNG8C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
961.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butylcalix[4]arene tribenzoate | |
CAS RN |
135549-06-3 |
Source


|
| Record name | AGN-PC-0LNG8C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

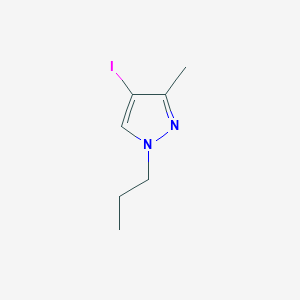

![1-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B3047139.png)

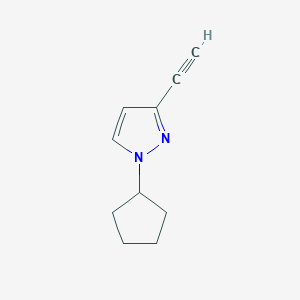
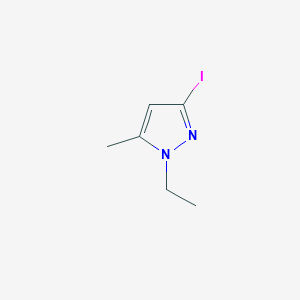
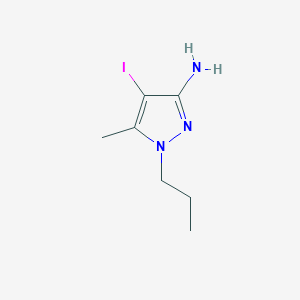
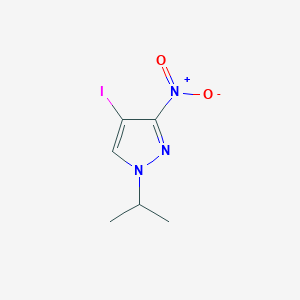
![1-Methyl-4-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047150.png)
![4-(4-Fluorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047151.png)


![4-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047156.png)
